molecular formula C9H11I B12276624 1-(2-Iodoethyl)-3-methylbenzene CAS No. 114686-67-8

1-(2-Iodoethyl)-3-methylbenzene

Cat. No.: B12276624
CAS No.: 114686-67-8
M. Wt: 246.09 g/mol
InChI Key: XMVAPTOWZNYJEY-UHFFFAOYSA-N
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Description

3-MethylphenEthyl iodide: is an organic compound with the molecular formula C9H11I . It is also known by its systematic name, Benzene, 1-(2-iodoethyl)-3-methyl- . This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-MethylphenEthyl iodide typically involves the iodination of 3-MethylphenEthyl alcohol. The reaction is carried out using iodine and a suitable oxidizing agent, such as phosphorus triiodide (PI3) or red phosphorus with iodine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like acetic acid or chloroform .

Industrial Production Methods: Industrial production of 3-MethylphenEthyl iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-MethylphenEthyl iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 3-MethylphenEthyl alcohol or further to 3-Methylbenzoic acid.

    Reduction: Reduction of 3-MethylphenEthyl iodide can yield 3-MethylphenEthyl hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: 3-MethylphenEthyl alcohol, 3-MethylphenEthyl cyanide, or 3-MethylphenEthyl amine.

    Oxidation: 3-MethylphenEthyl alcohol, 3-Methylbenzoic acid.

    Reduction: 3-MethylphenEthyl hydride.

Scientific Research Applications

Chemistry: 3-MethylphenEthyl iodide is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, 3-MethylphenEthyl iodide is used to study the effects of alkylating agents on cellular processes. It can be used to modify proteins and nucleic acids, aiding in the investigation of biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, 3-MethylphenEthyl iodide is used in the production of dyes, fragrances, and polymers. It is also employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-MethylphenEthyl iodide involves its ability to act as an alkylating agent. The iodine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .

Molecular Targets and Pathways:

    Proteins: Alkylation of amino acid residues can alter protein structure and function.

    Nucleic Acids: Modification of DNA or RNA can interfere with replication and transcription processes.

    Cellular Pathways: The compound can disrupt cellular signaling pathways by modifying key regulatory proteins.

Comparison with Similar Compounds

    2-MethylphenEthyl iodide: Similar structure but with the methyl group at the second position.

    4-MethylphenEthyl iodide: Methyl group at the fourth position.

    PhenEthyl iodide: Lacks the methyl group on the benzene ring.

Uniqueness: 3-MethylphenEthyl iodide is unique due to the specific positioning of the methyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .

Properties

CAS No.

114686-67-8

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

IUPAC Name

1-(2-iodoethyl)-3-methylbenzene

InChI

InChI=1S/C9H11I/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3

InChI Key

XMVAPTOWZNYJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCI

Origin of Product

United States

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